molecular formula C10H14CaO4 B7797628 Calcium acetylacetonate

Calcium acetylacetonate

Cat. No. B7797628
M. Wt: 238.29 g/mol
InChI Key: QAZYYQMPRQKMAC-FDGPNNRMSA-L
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Description

Calcium acetylacetonate is a white or off-white crystal . It is also known as 2,4-Pentanedione calcium derivative, Ca(acac)2 . It is the most common heat stabilizer for halogenated polymers such as PVC . It can also be used as a catalyst, cross-linking agent, resin hardening accelerant, resin and rubber additive .


Synthesis Analysis

The synthesis of acetylacetone was achieved with a reaction step of 99.28% under process conditions . The overall yield was 82.89% .


Molecular Structure Analysis

Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . Typically both oxygen atoms bind to the metal to form a six-membered chelate ring .


Chemical Reactions Analysis

Metal acetylacetonate complexes are used in different applications; for example, as catalysts in chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides and trans-esterifications .


Physical And Chemical Properties Analysis

Calcium acetylacetonate is a white powder with a light smell . It is hardly soluble in water and organic solvent but easily soluble in methyl alcohol . The molecular weight is 238.29 (anhydrous basis) .

Scientific Research Applications

  • Thermoanalytical behavior studies reveal that Calcium acetylacetonate starts pyrolysis in distinct steps at 205°C, forming acetone, acetylacetone, and eventually CaCO3 and CaO under static air atmosphere; in N2 gas, a trace of C is also found. These acetylacetonates catalyze the dehydration of certain compounds as well as their decomposition. The presence of Ba Al2O4 has been identified in the final product by X-ray diffractometry (Hamid & Jasim, 1986).

  • Calcium acetylacetonate is proposed as a secondary standard for metals it contains or for elementary analysis, due to its high purity levels. Other acetylacetonates, such as copper(II), chromium (III), zinc, cadmium, magnesium, thorium, cobalt(III), and iron(II), are also considered for similar applications (Chalmers & Umar, 1968).

  • It's used in the solvothermal reaction to create a metal–organic framework (MOF) with unique fluorescence properties. This MOF, composed of calcium clusters and H2NDC linker anions, exhibits a fluorescence peak that is blue-shifted compared with that exhibited by the free H2NDC ligand (Kojima et al., 2018).

  • In polymer science and organic syntheses, Calcium acetylacetonate is used as a catalyst and precursor for nanoparticle research. Its role in various catalytic reactions is significant, particularly in the development of catalysts that impart selectivities, reactivity, and atom economy needed for cost-effective approaches to chemical transformations (Sodhi & Paul, 2018).

  • Its role in the bonding of alkali and alkaline earth acetylacetonates has been studied. Most of these acetylacetonates are salt-like; however, the properties of lighter metal complexes reflect a covalent character. This study also investigates the hydrolysis of these compounds (Boschmann & Keller, 2019).

  • In chemical solution deposition, Calcium acetylacetonate is used as a precursor for creating thin films with potential applications in dynamic random access memories and tunable devices (Calzada et al., 2005).

Safety And Hazards

Calcium acetylacetonate is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and may cause respiratory irritation . It is suspected of damaging fertility or the unborn child .

Future Directions

Metal acetylacetonates, including calcium acetylacetonate, are being explored as precursors for nanoparticle research, polymer science, catalysis and their mechanistic aspects . This rapidly developing field aims to develop catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

properties

IUPAC Name

calcium;(Z)-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYYQMPRQKMAC-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014817
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcium acetylacetonate

CAS RN

19372-44-2
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Pentanedione, ion(1-), calcium salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(pentane-2,4-dionato)calcium
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
223
Citations
S KURAJICA, I LOZIĆ, M PANTALER - Polimeri: časopis za plastiku i …, 2014 - hrcak.srce.hr
… In addition to the mentioned applications calcium acetylacetonate is the most ordinary heat stabilizer for halogenated polymers such as PVC.It can also be used as catalyst, cross-linking …
Number of citations: 13 hrcak.srce.hr
A Beganskienė, I Bogdanovičienė, A Kareiva - Chemija, 2006 - vb.mab.lt
… In summary, the IR spectra of the HA samples obtained at 1000 oC using calcium acetylacetonate and different phosphorus compounds as starting materials indicate the formation of a …
Number of citations: 8 vb.mab.lt
P Dobrzynski, J Kasperczyk, M Bero - Macromolecules, 1999 - cheric.org
… Application of calcium acetylacetonate to the polymerization of glycolide and copolymerization of glycolide with epsilon-caprolactone and L-lactide …
Number of citations: 149 www.cheric.org
I Bretos, R Jiménez, R Sirera, J Ricote, ML Calzada - Applied Physics A, 2010 - Springer
… On the other hand, phase formation and microstructure of crystalline films were strongly affected by the calcium compound used, ie calcium acetate or calcium acetylacetonate. The …
Number of citations: 2 link.springer.com
CM Braun, AM Shema, CC Dulin, KA Nolin - Tetrahedron Letters, 2013 - Elsevier
… While a number of the complexes were shown to be catalytically active, calcium acetylacetonate (Ca(acac) 2 ) was the most robust (Table 1, entries 2–5). A solvent screen revealed …
Number of citations: 32 www.sciencedirect.com
F Chen, YJ Zhu, XY Zhao, BQ Lu, J Wu - CrystEngComm, 2013 - pubs.rsc.org
… arrays prepared using calcium acetylacetonate and CP in … sample prepared using calcium acetylacetonate and CP in … sample prepared using calcium acetylacetonate and Na2HPO4·…
Number of citations: 46 pubs.rsc.org
I Hamid, F Jasim - Thermochimica acta, 1986 - Elsevier
… Figure 2 displays the TG and DTA curves of calcium acetylacetonate, Ca(acac),, in air and N, atmospheres. A careful scrutiny of the TG curve infers a slow mass loss of 2 mg due to …
Number of citations: 1 www.sciencedirect.com
MA Engvoll - 2002 - ntnuopen.ntnu.no
… (from decomposition of calcium acetylacetonate) and calcium … reactivities of the calcium acetylacetonate doped cokes are … Because of the low reactivity of the calcium acetylacetonate …
Number of citations: 27 ntnuopen.ntnu.no
D Kojima, T Sanada, N Wada, K Kojima - RSC advances, 2018 - pubs.rsc.org
… The solvothermal reaction of a mixture of calcium acetylacetonate and 1,4-naphthalenedicarboxylic acid (H 2 NDC) in a solution containing ethanol and distilled water gave rise to a …
Number of citations: 19 pubs.rsc.org
H Lu, A Khan, PG Smirniotis - Industrial & Engineering Chemistry …, 2008 - ACS Publications
… the present investigation, CaO derived from calcium propionate exhibits the highest CO 2 capture capacity, followed by CaO derived from calcium acetate and calcium acetylacetonate …
Number of citations: 136 pubs.acs.org

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